N-(4-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group and a methylpropanamido group attached to a benzamide core. Its molecular formula is C17H18FN2O2, and it has a molecular weight of approximately 300.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of 4-fluoroaniline: This is achieved by the nitration of fluorobenzene followed by reduction.
Acylation: The 4-fluoroaniline is then acylated with 2-methylpropanoyl chloride to form N-(4-fluorophenyl)-2-methylpropanamide.
Coupling Reaction: The final step involves coupling the N-(4-fluorophenyl)-2-methylpropanamide with 3-aminobenzamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-(4-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the amido groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-FLUOROPHENYL)-2-METHYLPROPANAMIDE
- N-(4-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)PIPERIDIN-1-YL BENZAMIDE
- 4-({N-[(4-FLUOROPHENYL)METHYL]-2-METHYLPROPANAMIDO}METHYL)PHENYL 4-METHOXYBENZENE-1-SULFONATE
Uniqueness
N-(4-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the methylpropanamido group provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)16(21)20-15-5-3-4-12(10-15)17(22)19-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIJWNXBAUQKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.